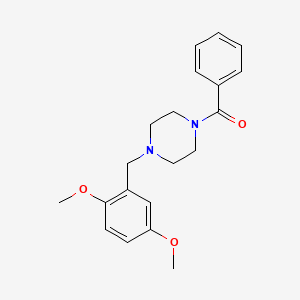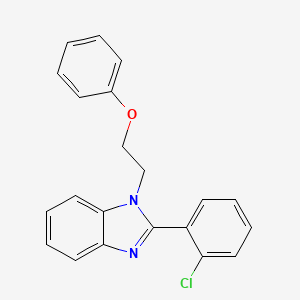
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide, also known as CCMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CCMB belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide is not fully understood, but research has shown that it acts by inhibiting the activity of certain enzymes and receptors that are involved in cancer cell proliferation and survival. 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of bacterial and fungal growth. Additionally, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in lab experiments include its high potency against cancer cells and its low toxicity towards normal cells. Additionally, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit good solubility in various solvents, making it easy to work with in the lab. However, the limitations of using 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide, including the development of new derivatives with improved potency and selectivity against cancer cells. Additionally, research could focus on the optimization of the synthesis method for 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide to make it more cost-effective and accessible for researchers. Furthermore, the potential applications of 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in the field of antibiotics and antifungals could be explored further.
Métodos De Síntesis
The synthesis of 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-chloro-4-methylaniline in the presence of a base. The final product is obtained through the addition of a solution of hydrochloric acid in ether.
Aplicaciones Científicas De Investigación
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. Research has shown that 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-3-5-11(8-13(9)17)18-15(19)12-7-10(16)4-6-14(12)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMHETWOLFSSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)

![N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5798915.png)

![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)
![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)
![1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)
![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)

